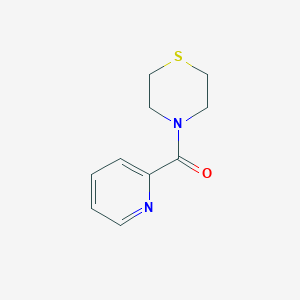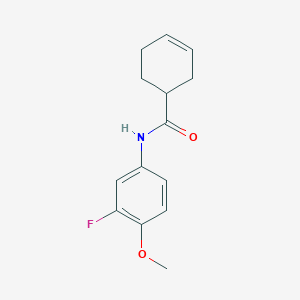![molecular formula C18H17N5O3 B7527452 N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)
N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide, also known as PFE-360, is a novel small molecule inhibitor that has gained interest in recent years due to its potential use in the treatment of various diseases.
Mechanism of Action
N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide inhibits the activity of PAK4, PAK5, and PAK6 by binding to the ATP-binding pocket of these kinases. This prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of cellular processes such as cell proliferation and migration.
Biochemical and Physiological Effects:
Studies have shown that N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. Furthermore, N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide is its specificity for PAK4, PAK5, and PAK6, which reduces the risk of off-target effects. However, one limitation of N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies are needed to investigate the potential use of N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide in combination with other therapies for the treatment of cancer and other diseases. Finally, the role of PAK4, PAK5, and PAK6 in various cellular processes should be further elucidated to better understand the potential applications of N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide.
Synthesis Methods
N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide is synthesized by reacting 2-(pyrazin-2-ylamino)ethylamine with 3-nitro-4-(2-furanyl)benzoic acid, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting intermediate is then reacted with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide to yield N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide.
Scientific Research Applications
N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide has been shown to inhibit the activity of multiple kinases, including PAK4, PAK5, and PAK6, which are involved in various cellular processes such as cell proliferation, migration, and survival. Therefore, N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide has potential applications in the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
properties
IUPAC Name |
N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-17(22-9-8-21-16-12-19-6-7-20-16)13-3-1-4-14(11-13)23-18(25)15-5-2-10-26-15/h1-7,10-12H,8-9H2,(H,20,21)(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSDXFVGSMWEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NCCNC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527407.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7527413.png)
![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)

![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)

![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)
![N-[4-(5-chloro-1-methylbenzimidazol-2-yl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7527449.png)
